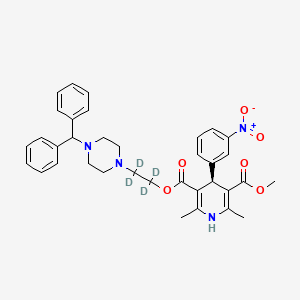

S-(+)-Manidipine-d4

Descripción general

Descripción

S-(+)-Manidipine-d4: is a deuterated form of S-(+)-Manidipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is of interest in both pharmaceutical research and clinical applications due to its potential for improved efficacy and reduced side effects compared to its non-deuterated counterpart .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Manidipine-d4 involves multiple steps, starting from the appropriate deuterated precursors. The key steps typically include:

Deuteration: Introduction of deuterium atoms into the precursor molecules.

Cyclization: Formation of the dihydropyridine ring structure, which is a characteristic feature of calcium channel blockers.

Chiral Resolution: Separation of the S-(+)-enantiomer from the racemic mixture to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity of the final product.

Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Utilizing techniques such as crystallization and chromatography to purify the compound

Análisis De Reacciones Químicas

Types of Reactions: S-(+)-Manidipine-d4 undergoes various chemical reactions, including:

Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Internal Standard for Quantification

S-(+)-Manidipine-d4 serves as an internal standard in quantitative analyses of manidipine using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterated version allows for precise quantification due to its distinct mass spectrum, facilitating the measurement of manidipine levels in biological samples .

Stability and Metabolism Studies

Research has utilized this compound to investigate the metabolic pathways of manidipine. The deuterated compound helps in tracing metabolic products and understanding the pharmacokinetics of manidipine in various biological systems, including human plasma and tissues .

Clinical Research Applications

Hypertension Management

Clinical trials have demonstrated that manidipine, including its deuterated form, effectively reduces blood pressure with a favorable side effect profile. In studies comparing manidipine with other antihypertensives like amlodipine, results indicated that manidipine leads to lower intraglomerular pressure and reduced urinary albumin excretion, highlighting its renal protective effects .

Metabolic Effects

Insulin Resistance and Diabetes

this compound has been studied for its beneficial effects on insulin sensitivity. It has been shown to reduce insulin resistance in hypertensive patients with diabetes more effectively than some other calcium channel blockers, making it a valuable option for managing hypertension in this population .

Anti-inflammatory Properties

Mechanisms of Action

Studies indicate that manidipine possesses anti-inflammatory properties that are not solely dependent on the renin-angiotensin system. This characteristic is particularly relevant in conditions associated with chronic inflammation, such as obesity and metabolic syndrome. Manidipine has been linked to reductions in inflammatory markers like C-reactive protein (CRP) and improvements in adiponectin levels, which are crucial for metabolic health .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Case Study 1: A patient with essential hypertension and type 2 diabetes was treated with this compound combined with an ACE inhibitor. The treatment resulted in significant reductions in both blood pressure and insulin resistance after 12 weeks.

- Case Study 2: In a cohort study involving patients with mild to moderate hypertension, those treated with this compound showed lower rates of adverse effects such as ankle edema compared to those treated with amlodipine.

Mecanismo De Acción

The mechanism of action of S-(+)-Manidipine-d4 involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:

Vasodilation: Relaxation of blood vessels, resulting in reduced blood pressure.

Decreased Peripheral Resistance: Lowering the resistance against which the heart must pump, thereby reducing the workload on the heart.

Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel, and the pathway involves the modulation of calcium ion influx into the cells, which is crucial for muscle contraction and vascular tone regulation .

Comparación Con Compuestos Similares

S-(+)-Manidipine: The non-deuterated form of the compound.

Amlodipine: Another calcium channel blocker with a similar mechanism of action.

Nifedipine: A well-known dihydropyridine calcium channel blocker.

Uniqueness: S-(+)-Manidipine-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to similar compounds. This makes it a valuable compound for further research and development in the field of hypertension treatment .

Actividad Biológica

S-(+)-Manidipine-d4 is a deuterated form of manidipine, a calcium channel blocker primarily used for the treatment of hypertension. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Manidipine

Manidipine is classified as a dihydropyridine calcium channel blocker, exhibiting selective inhibition of L- and T-type calcium channels. Its primary mechanism involves blocking voltage-dependent calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. The deuterated version, this compound, serves as an internal standard in quantitative analyses involving manidipine.

The pharmacological effects of manidipine are attributed to its ability to inhibit calcium influx through specific channels:

- L-type Calcium Channels : Manidipine binds to these channels on vascular smooth muscle cells, preventing calcium entry and subsequent contraction. This results in vasodilation and lowered blood pressure.

- T-type Calcium Channels : Unlike many other calcium channel blockers, manidipine also inhibits T-type channels, which are implicated in various physiological processes including cardiac function and smooth muscle contraction .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits intracellular calcium increases induced by endothelin-1 (ET-1) in A7r5 rat vascular smooth muscle cells with an effective dose (ED50) of 1 nM. Additionally, it shows significant inhibition of potassium-induced contractions in isolated dog veins with IC50 values of 2.1 nM for portal veins and 24 nM for femoral veins .

Pharmacokinetics

The pharmacokinetic profile of manidipine includes:

- Absorption : Tmax is approximately 1.5 hours post-administration.

- Protein Binding : High protein binding (99%).

- Metabolism : Extensively metabolized by CYP enzymes with a significant proportion excreted as metabolites (63% feces, 31% urine).

- Half-Life : Dose-dependent half-lives observed at varying dosages (3.94 h at 5 mg to 7.95 h at 20 mg) .

Case Studies

- Hypertensive Patients : A study involving essential hypertensive patients indicated that manidipine significantly reduced plasma TNF-alpha levels (-37.1%) and improved insulin resistance (-21.3%), suggesting additional metabolic benefits beyond blood pressure reduction .

- Comparative Efficacy : In the MARIMBA study, manidipine was compared with amlodipine in non-diabetic patients with metabolic syndrome. Results showed that while both drugs reduced blood pressure and C-reactive protein levels, manidipine uniquely decreased albuminuria and improved insulin sensitivity .

Summary Table of Biological Activity

| Parameter | This compound | Comparison |

|---|---|---|

| L-type Channel IC50 | 2.6 nM | Amlodipine (higher IC50) |

| T-type Channel Inhibition | Yes | Not all CCBs |

| ED50 for ET-1 Inhibition | 1 nM | - |

| Plasma Protein Binding | 99% | - |

| Half-Life (20 mg) | ~7.95 h | - |

Propiedades

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m0/s1/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-IXXXVMGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676000 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217836-12-8 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.